Cas no 13924-99-7 (6-hydroxypyrazine-2-carboxylic acid)

6-hydroxypyrazine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid

- 6-Hydroxy-2-pyrazinoic acid

- 1,6-dihydro-6-oxo-2-Pyrazinecarboxylic acid

- 6-HYDROXYPYRAZINE-2-CARBOXYLIC ACID

- 6-oxo-1H-pyrazine-2-carboxylic acid

- 6-Hydroxy-pyrazin-2-carbonsaeure

- 6-hydroxy-pyrazinoic acid

- 6-oxo-1,6-dihydro-pyrazine-2-carboxylic acid

- 2-Pyrazinecarboxylic acid, 1,6-dihydro-6-oxo-

- 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid 13924-99-7

- 5-hydroxypyrazine-3-carboxylic acid

- 6-hydroxypyrazinoic acid

- LHXIGTYJDLGWRO-UHFFFAOYSA-N

- 6-Hydroxy-2-pyrazinecarboxylic acid

- 2-Hydroxypyrazine-6-carboxylic acid

- 6-hydroxy-pyrazine-2-carboxylic acid

- AB60468

- BC219766

- AK127185

- FT-

- DTXSID00436385

- 2-Pyrazinecarboxylic acid,1,6-dihydro-6-oxo-

- CHEMBL5195313

- AKOS013465268

- FT-0760505

- SCHEMBL162262

- AKOS006271938

- 13924-99-7

- 6-OXO-1,6-DIHYDROPYRAZINE-2-CARBOXYLICACID

- EN300-116052

- MFCD00274535

- 606489-10-5

- DS-5480

- BB 0256997

- O11623

- CS-0005515

- 6-oxidanylidene-1H-pyrazine-2-carboxylic acid

- A807504

- DB-019646

- 6-hydroxypyrazine-2-carboxylic acid

-

- MDL: MFCD10697776

- インチ: 1S/C5H4N2O3/c8-4-2-6-1-3(7-4)5(9)10/h1-2H,(H,7,8)(H,9,10)

- InChIKey: LHXIGTYJDLGWRO-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C1=C([H])N=C([H])C(N1[H])=O)=O

計算された属性

- せいみつぶんしりょう: 140.02200

- どういたいしつりょう: 140.02219199g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.8

- 疎水性パラメータ計算基準値(XlogP): -1

じっけんとくせい

- 密度みつど: 1.63

- PSA: 83.05000

- LogP: -0.53190

6-hydroxypyrazine-2-carboxylic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,2-8°C

6-hydroxypyrazine-2-carboxylic acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-hydroxypyrazine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-116052-0.1g |

6-hydroxypyrazine-2-carboxylic acid |

13924-99-7 | 0.1g |

$172.0 | 2023-06-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O89030-10g |

6-Oxo-1,6-dihydropyrazine-2-carboxylic acid |

13924-99-7 | 10g |

¥8296.0 | 2021-09-04 | ||

| Enamine | EN300-116052-0.5g |

6-hydroxypyrazine-2-carboxylic acid |

13924-99-7 | 0.5g |

$188.0 | 2023-06-08 | ||

| Enamine | EN300-116052-2.5g |

6-hydroxypyrazine-2-carboxylic acid |

13924-99-7 | 2.5g |

$402.0 | 2023-06-08 | ||

| Enamine | EN300-116052-10.0g |

6-hydroxypyrazine-2-carboxylic acid |

13924-99-7 | 10g |

$1457.0 | 2023-06-08 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JT420-200mg |

6-hydroxypyrazine-2-carboxylic acid |

13924-99-7 | 95+% | 200mg |

596.0CNY | 2021-07-14 | |

| Alichem | A099000171-250mg |

2-Hydroxypyrazine-6-carboxylic acid |

13924-99-7 | 98% | 250mg |

$267.80 | 2022-04-02 | |

| Alichem | A099000171-10g |

2-Hydroxypyrazine-6-carboxylic acid |

13924-99-7 | 98% | 10g |

$1,562.92 | 2022-04-02 | |

| eNovation Chemicals LLC | D493862-5g |

6-Oxo-1,6-dihydropyrazine-2-carboxylic acid |

13924-99-7 | 95% | 5g |

$1050 | 2024-05-24 | |

| Enamine | EN300-116052-0.05g |

6-hydroxypyrazine-2-carboxylic acid |

13924-99-7 | 0.05g |

$164.0 | 2023-06-08 |

6-hydroxypyrazine-2-carboxylic acid 関連文献

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

6-hydroxypyrazine-2-carboxylic acidに関する追加情報

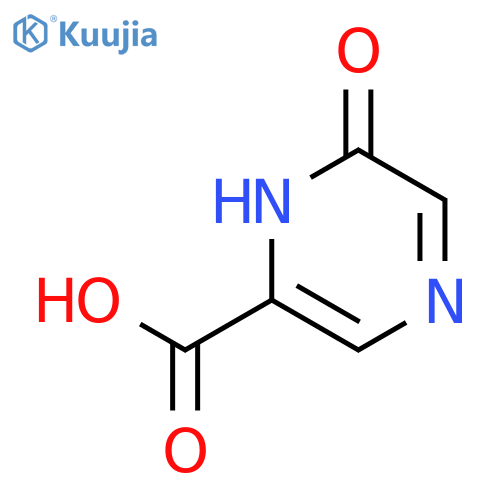

Introduction to 6-hydroxypyrazine-2-carboxylic acid (CAS No. 13924-99-7)

6-hydroxypyrazine-2-carboxylic acid, with the chemical formula C₄H₅NO₃, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic carboxylic acid derivative has garnered attention due to its versatile applications in drug synthesis, biochemical pathways, and material science. The compound’s unique structural properties, characterized by a pyrazine ring substituted with a hydroxyl group at the 6-position and a carboxylic acid moiety at the 2-position, make it a valuable intermediate in the development of novel therapeutic agents.

The CAS number 13924-99-7 provides a unique identifier for this compound, ensuring precise classification and differentiation in chemical databases and literature. This numbering system is crucial for researchers to locate specific chemical entities, track their usage, and ensure compliance with regulatory standards. The molecular structure of 6-hydroxypyrazine-2-carboxylic acid consists of a six-membered aromatic ring containing two nitrogen atoms, with functional groups that contribute to its reactivity and potential biological activity.

Recent advancements in pharmaceutical chemistry have highlighted the importance of 6-hydroxypyrazine-2-carboxylic acid in the synthesis of bioactive molecules. Its pyrazine core is a common scaffold in many pharmacologically relevant compounds, including antiviral, anticancer, and anti-inflammatory agents. The presence of both hydroxyl and carboxylic acid functional groups allows for diverse chemical modifications, enabling the creation of derivatives with tailored properties for specific therapeutic applications.

In academic research, 6-hydroxypyrazine-2-carboxylic acid has been studied for its role in modulating enzymatic pathways and interacting with biological targets. For instance, researchers have explored its potential as a precursor in the synthesis of pyrazinamide analogs, which are known for their antitubercular properties. The hydroxyl group at the 6-position can participate in hydrogen bonding interactions, enhancing binding affinity to biological receptors, while the carboxylic acid group can form salt bridges or coordinate with metal ions, influencing the compound’s solubility and stability.

The pharmaceutical industry has leveraged 6-hydroxypyrazine-2-carboxylic acid in the development of novel drug candidates. Its structural motif is frequently incorporated into molecules designed to interact with specific proteins or enzymes implicated in diseases such as diabetes, neurodegenerative disorders, and autoimmune conditions. For example, derivatives of this compound have been investigated for their ability to inhibit kinases or modulate neurotransmitter release, showcasing its broad therapeutic potential.

From a synthetic chemistry perspective, 6-hydroxypyrazine-2-carboxylic acid serves as a versatile building block for constructing more complex molecules. Organic chemists have developed efficient synthetic routes to produce this compound in high yields, utilizing methods such as cyclization reactions, hydroxylation processes, and carboxylation techniques. These synthetic strategies are essential for scaling up production and ensuring the availability of 6-hydroxypyrazine-2-carboxylic acid for industrial applications.

The material science applications of 6-hydroxypyrazine-2-carboxylic acid are also noteworthy. Its ability to form coordination complexes with metal ions makes it useful in catalysis and as a ligand in metal-organic frameworks (MOFs). These frameworks have potential applications in gas storage, separation technologies, and sensor development. Additionally, the compound’s aromaticity and functional groups contribute to its utility in designing advanced materials with specific electronic or optical properties.

Recent studies have further elucidated the mechanistic aspects of 6-hydroxypyrazine-2-carboxylic acid interactions within biological systems. Computational modeling techniques have been employed to predict how this compound might bind to target proteins at an atomic level. Such insights are critical for optimizing drug design by identifying key structural features that enhance binding affinity or selectivity. Moreover, experimental techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have provided detailed structural information about complexes formed with 6-hydroxypyrazine-2-carboxylic acid, aiding in understanding its mode of action.

The environmental impact of 6-hydroxypyrazine-2-carboxylic acid is another area of interest. Researchers are investigating its biodegradability and potential effects on ecosystems when released into the environment. Sustainable synthetic methods are being explored to minimize waste generation during production processes. Additionally, efforts are underway to develop green chemistry approaches that utilize renewable resources or energy-efficient processes for synthesizing this compound.

In conclusion,6-hydroxypyrazine-2-carboxylic acid (CAS No. 13924-99-7) is a multifaceted compound with significant implications across multiple scientific disciplines. Its role as an intermediate in drug synthesis underscores its importance in pharmaceutical research, while its structural versatility makes it valuable for material science applications. As advancements continue, this compound will likely remain at the forefront of scientific exploration, contributing to innovations that improve human health and technological progress.

13924-99-7 (6-hydroxypyrazine-2-carboxylic acid) 関連製品

- 13924-98-6(methyl 6-oxo-1,6-dihydropyrazine-2-carboxylate)

- 1209085-42-6({9-benzyl-9-azabicyclo3.3.1nonan-3-yl}methanamine)

- 1107580-37-9(4-(Cyclopentylsulfanyl)phenylboronic acid)

- 1904417-76-0(3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione)

- 1118765-14-2(O-Desmethyl Apixaban Sulfate)

- 676634-58-5(FURO[3,4-C]PYRIDIN-3(1H)-ONE, 6-CHLORO-1,1-DIMETHYL-)

- 853723-94-1(2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic Acid)

- 724742-88-5(Imidazo[1,2-a]pyridine,2-(4-bromophenyl)-6-(trifluoromethyl)-)

- 393834-59-8(4-tert-butyl-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide)

- 392313-41-6(N-(Methylsulfonyl)-N-3-(trifluoromethyl)phenylglycine)